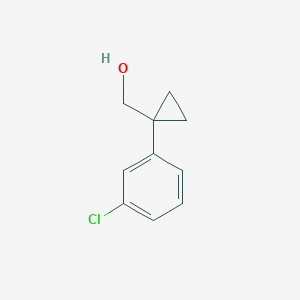

1-(3-Chlorophenyl)cyclopropanemethanol

Descripción

1-(3-Chlorophenyl)cyclopropanemethanol is a cyclopropane-containing organic compound featuring a chlorophenyl substituent at the 3-position and a hydroxymethyl group attached to the cyclopropane ring. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol. The compound’s cyclopropane moiety and chlorine substituent suggest unique steric and electronic characteristics, which may influence its reactivity, solubility, and biological activity compared to similar molecules .

Propiedades

Fórmula molecular |

C10H11ClO |

|---|---|

Peso molecular |

182.64 g/mol |

Nombre IUPAC |

[1-(3-chlorophenyl)cyclopropyl]methanol |

InChI |

InChI=1S/C10H11ClO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 |

Clave InChI |

XLVSRCZMJAGGES-UHFFFAOYSA-N |

SMILES |

C1CC1(CO)C2=CC(=CC=C2)Cl |

SMILES canónico |

C1CC1(CO)C2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(2-Chlorophenyl)cyclopropanemethanol

The positional isomer with chlorine at the 2-position, [1-(2-chlorophenyl)cyclopropyl]methanol (C₁₀H₁₁ClO), shares the same molecular formula but differs in chlorine substitution. Key differences include:

- Polarity : The 3-chloro isomer’s chlorine atom is meta to the hydroxymethyl group, possibly enhancing resonance stabilization compared to the ortho isomer.

- Safety Data : The 2-chloro isomer’s safety data sheet (SDS) highlights hazards such as skin/eye irritation and acute toxicity under UN GHS guidelines, which may differ for the 3-chloro analog due to metabolic pathway variations .

Functional Group Analogs: 1-(3-Chlorophenyl)-2-nitropropene

This compound (C₉H₈ClNO₂, MW 197.62 g/mol) replaces the cyclopropanemethanol group with a nitropropene chain. Key distinctions include:

- Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, making the compound more reactive in Michael addition or reduction reactions compared to the hydroxymethyl group in 1-(3-Chlorophenyl)cyclopropanemethanol.

- Hydrogen Bonding: The hydroxyl group in the cyclopropanemethanol derivative allows for hydrogen bonding (TPSA ≈ 20.2 Ų), enhancing solubility in polar solvents, whereas the nitropropene analog has a higher topological polar surface area (45.8 Ų) due to nitro group polarity .

Chlorinated Aromatic Hydrocarbons: 1-Chloro-2-methyl-2-phenylpropane

This compound (C₁₀H₁₃Cl, MW 168.67 g/mol) lacks the cyclopropane and hydroxyl groups but shares a chlorinated aromatic system. Notable differences:

- Boiling Point: 1-Chloro-2-methyl-2-phenylpropane boils at ~92°C, lower than the cyclopropanemethanol derivative due to reduced hydrogen bonding capacity.

- Applications: Chlorinated hydrocarbons like this are often used as intermediates in organic synthesis, whereas cyclopropanemethanol derivatives may have niche roles in medicinal chemistry due to ring strain and conformational rigidity .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: Cyclopropanemethanol derivatives are challenging to synthesize due to ring strain, but their stability under physiological conditions makes them candidates for drug design. In contrast, nitropropene analogs are more reactive but less stable .

- Toxicity Considerations: Chlorinated aromatic compounds often exhibit hepatotoxicity; the hydroxyl group in cyclopropanemethanol may mitigate this via glucuronidation pathways compared to non-hydroxylated analogs .

Notes on Evidence Limitations

- Direct data for 1-(3-Chlorophenyl)cyclopropanemethanol are absent in the provided evidence; comparisons rely on structural analogs and computational estimates.

- Further experimental studies (e.g., crystallography via SHELX or toxicity assays) are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.